molecular formula C22H17BrClN3O2S B2989863 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1207025-98-6

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2989863
CAS RN: 1207025-98-6
M. Wt: 502.81
InChI Key: NPLBGRFJASASLG-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H17BrClN3O2S and its molecular weight is 502.81. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Molecular Interactions

The structural analysis and molecular interactions of compounds similar to 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide have been a subject of study. Compounds with close structural analogues have been shown to form 3-D arrays through various intermolecular interactions, such as N–H···O, N–H···N, and C–H···π interactions, indicating a potential for complex molecular assembly and recognition processes (Boechat et al., 2011).

Synthesis and Antimicrobial Activity

Research on derivatives of similar molecular frameworks has demonstrated the synthesis of heterocyclic compounds with potential antimicrobial activities. For instance, novel synthesis methods have led to compounds with significant antinociceptive and anti-inflammatory properties, showcasing the versatility of such molecular structures in drug design (Selvam et al., 2012).

Antitumor Evaluation

The antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a similar pharmacophoric group with the compound , has been evaluated. Certain derivatives displayed considerable anticancer activity against various cancer cell lines, highlighting the potential of such structures in cancer therapy (Yurttaş et al., 2015).

Antiprotozoal Agents

Compounds with a similar structure have been synthesized and tested for their antiprotozoal activity, demonstrating strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This suggests potential applications in treating diseases caused by protozoal pathogens (Ismail et al., 2004).

Catalytic Synthesis and Antioxidant Agents

The catalytic synthesis of chalcone derivatives and their evaluation as potent antioxidant agents indicate the potential of utilizing similar molecular frameworks for developing new antioxidant drugs. These studies involved assessing the in vitro antioxidant activity and computational modeling to understand the interaction with biological targets (Prabakaran et al., 2021).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClN3O2S/c23-16-8-6-15(7-9-16)20-12-25-22(27(20)13-19-5-2-10-29-19)30-14-21(28)26-18-4-1-3-17(24)11-18/h1-12H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLBGRFJASASLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

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